molecular formula C15H11FN2O B4393913 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide

4-cyano-2-fluoro-N-(2-methylphenyl)benzamide

Cat. No. B4393913
M. Wt: 254.26 g/mol
InChI Key: KISFWAJKNQQPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-(2-methylphenyl)benzamide, also known as CFMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CFMB belongs to the class of benzamides and is known for its unique chemical properties that make it a valuable compound for research purposes.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide is not fully understood. However, it is believed that 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide exerts its anti-cancer properties by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide has also been shown to inhibit the activity of certain inflammatory mediators, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-(2-methylphenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide has also been shown to have potential neuroprotective effects, which may make it useful in treating neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide is that it is a synthetic compound, which means that it can be easily synthesized in a laboratory setting. This makes it a valuable compound for research purposes. Additionally, 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide has shown promising results in various studies, which suggests that it may have potential applications in various fields of scientific research. However, one of the limitations of 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications in certain fields.

Future Directions

There are several future directions for 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide research. One potential direction is to further explore its anti-cancer properties and determine its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide, which may lead to the discovery of new applications for the compound. Another future direction is to explore the potential use of 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide in treating neurological disorders such as Alzheimer's disease. Overall, 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide is a valuable compound for scientific research, and further research is needed to fully understand its potential applications.

Scientific Research Applications

4-cyano-2-fluoro-N-(2-methylphenyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-cyano-2-fluoro-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-4-2-3-5-14(10)18-15(19)12-7-6-11(9-17)8-13(12)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISFWAJKNQQPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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